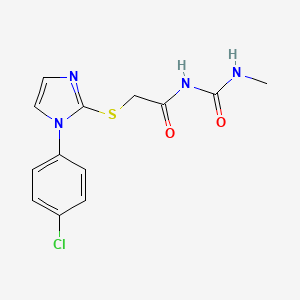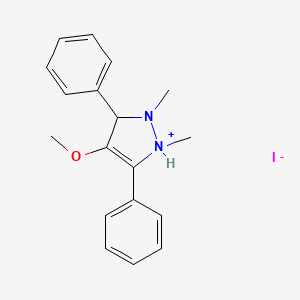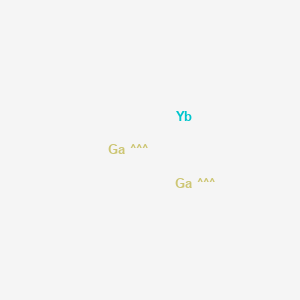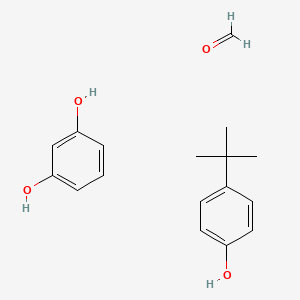
1,1,3-Trichloro-2,2-dimethoxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Trichloro-2,2-dimethoxypropane: is an organic compound with the molecular formula C5H9Cl3O2. It is a chlorinated derivative of dimethoxypropane and is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,3-Trichloro-2,2-dimethoxypropane can be synthesized through the chlorination of 2,2-dimethoxypropane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The crude product is then purified through distillation and other separation techniques to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3-Trichloro-2,2-dimethoxypropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl groups, amines, or thiols.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Reduction Reactions: Products include partially or fully dechlorinated compounds.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1,1,3-Trichloro-2,2-dimethoxypropane has several applications in scientific research:
Biology: The compound is used in studies involving chlorinated organic compounds and their effects on biological systems.
Medicine: Research is conducted to explore its potential use in the development of pharmaceuticals and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1,1,3-trichloro-2,2-dimethoxypropane involves its reactivity with various nucleophiles and electrophiles. The trichloromethyl group is highly reactive and can undergo nucleophilic substitution reactions. The compound can also form intermediates such as carbocations or radicals, which participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
1,3-Dichloro-2,2-dimethoxypropane: This compound has two chlorine atoms instead of three and exhibits different reactivity and applications.
1,1,1-Trichloro-2,2-dimethoxypropane: This is a structural isomer with different chlorine atom positions, leading to variations in chemical behavior.
2,2-Dimethoxypropane: The non-chlorinated parent compound used as a starting material for the synthesis of chlorinated derivatives.
Uniqueness: 1,1,3-Trichloro-2,2-dimethoxypropane is unique due to its specific chlorination pattern, which imparts distinct reactivity and properties. Its ability to undergo selective substitution and reduction reactions makes it valuable in various chemical processes.
Eigenschaften
CAS-Nummer |
57858-33-0 |
|---|---|
Molekularformel |
C5H9Cl3O2 |
Molekulargewicht |
207.48 g/mol |
IUPAC-Name |
1,1,3-trichloro-2,2-dimethoxypropane |
InChI |
InChI=1S/C5H9Cl3O2/c1-9-5(3-6,10-2)4(7)8/h4H,3H2,1-2H3 |
InChI-Schlüssel |
XKXMAJOVTLUKHL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CCl)(C(Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B14603447.png)

![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)



![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)

![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)


![3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile](/img/structure/B14603526.png)


